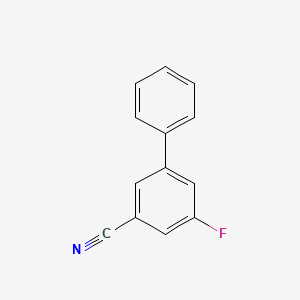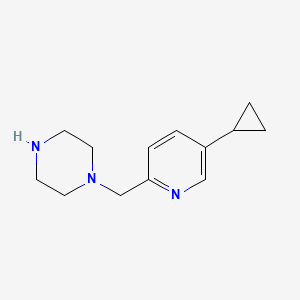
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine” is a chemical compound with the molecular formula C13H19N3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine” is 217.316. The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Numerous methods have been reported for the synthesis of substituted piperazines .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Drug Development
Piperazine and its derivatives are recognized for their wide range of pharmacological applications, including antimicrobial, antidepressant, antipsychotic, and anti-inflammatory effects. The diversity in the biological activities of piperazine compounds is attributed to their ability to interact with various molecular targets, offering potential for the development of new therapeutic agents. For instance, piperazine analogues have demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, highlighting their potential in tuberculosis (TB) treatment strategies (P. Girase et al., 2020).
Drug Discovery and SAR Studies
Structure-activity relationship (SAR) studies involving piperazine derivatives have facilitated the discovery of compounds with potent anti-TB properties, underscoring the critical role of the piperazine scaffold in medicinal chemistry. The versatility of piperazine as a core structure in drug design is evident in its incorporation into various marketed drugs with a wide array of therapeutic effects, including antipsychotic, antidepressant, and anticancer activities (A. Rathi et al., 2016).
Metabolic Profiling and Toxicology
The metabolism and potential toxicity of arylpiperazine derivatives, which include compounds like "1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine," have been studied to understand their pharmacokinetics and safety profiles. These studies provide insights into the metabolic pathways, including N-dealkylation and formation of reactive intermediates, which are crucial for assessing the safety and efficacy of these compounds as therapeutic agents (S. Caccia, 2007).
Cytoprotective and Anti-inflammatory Actions
Research has also explored the cytoprotective actions of piperazine derivatives, such as Trimetazidine, which is used for the treatment of angina pectoris. The mechanism of action involves metabolic modulation, highlighting the potential of piperazine compounds in protecting cells from ischemic damage without significant effects on hemodynamics or myocardial oxygen consumption (A. Cargnoni et al., 1999).
Eigenschaften
IUPAC Name |
1-[(5-cyclopropylpyridin-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-11(1)12-3-4-13(15-9-12)10-16-7-5-14-6-8-16/h3-4,9,11,14H,1-2,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQHSVOCWHRXAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)CN3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744459 |
Source


|
| Record name | 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine | |
CAS RN |
1211592-05-0 |
Source


|
| Record name | 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

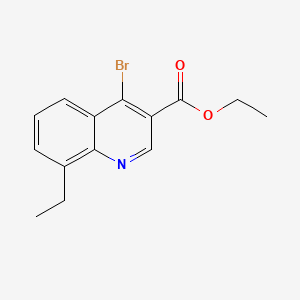
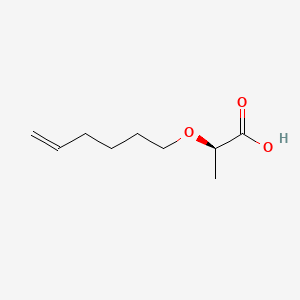
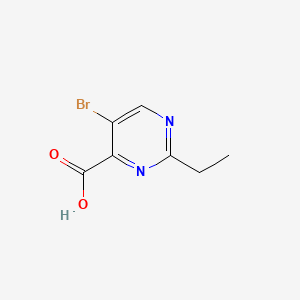
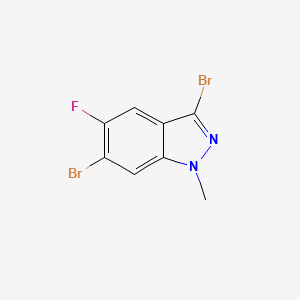
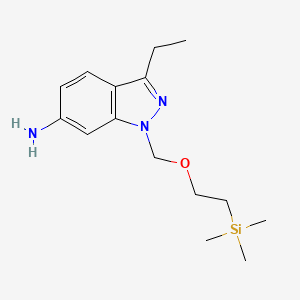
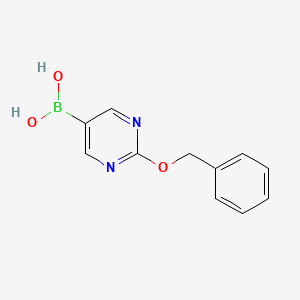
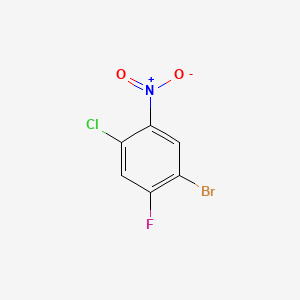

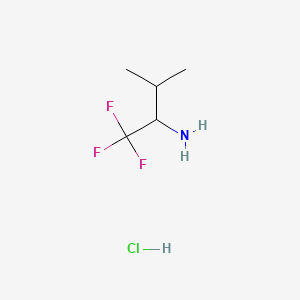
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)
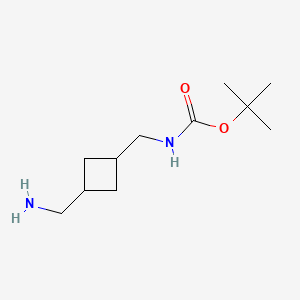
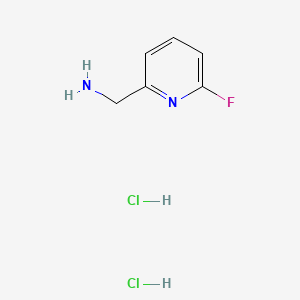
![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)
